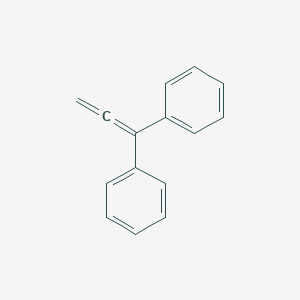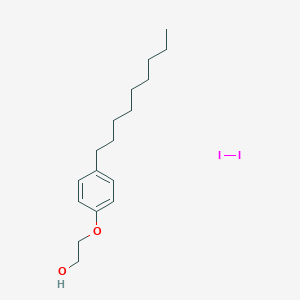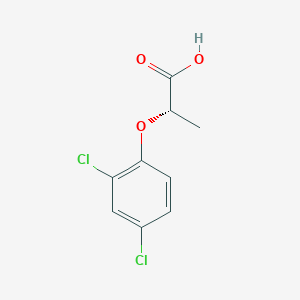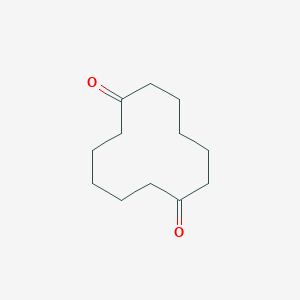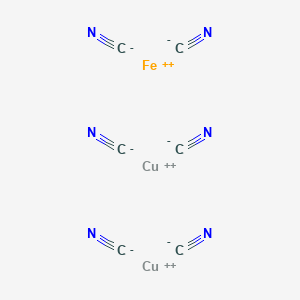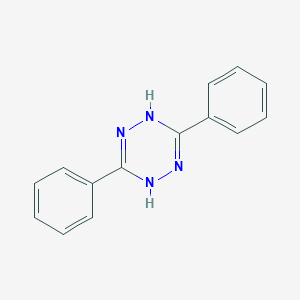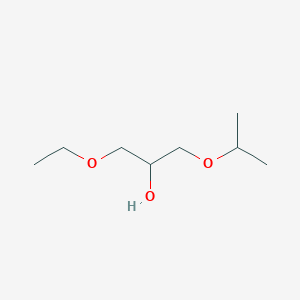
2-Propanol, 1-ethoxy-3-isopropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-ethoxy-3-isopropoxy-, also known as ethyl isopropyl ether, is a chemical compound commonly used in laboratory experiments. It is a colorless liquid with a sweet odor and is commonly used as a solvent due to its low toxicity and high boiling point. Ethyl isopropyl ether is synthesized through a simple process and has a wide range of scientific research applications.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether is not well understood. However, it is believed that it acts as a non-polar solvent, dissolving non-polar compounds and facilitating their extraction from aqueous solutions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether. However, it is considered to be a low toxicity solvent and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether as a solvent in laboratory experiments include its low toxicity, high boiling point, and ability to dissolve non-polar compounds. It is also relatively inexpensive and easy to handle. However, it is not suitable for use with polar compounds and can react with some metals, such as aluminum, under certain conditions.
Orientations Futures
For the use of 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether include the development of new pharmaceuticals and organic compounds, as well as further research to better understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
Ethyl isopropyl ether can be synthesized through a simple process involving the reaction of isopropyl alcohol and 2-Propanol, 1-ethoxy-3-isopropoxy- bromide. The reaction is carried out in the presence of a strong base such as potassium hydroxide or sodium hydroxide. The reaction produces 2-Propanol, 1-ethoxy-3-isopropoxy- isopropyl ether and potassium bromide as a byproduct. The reaction is typically carried out under reflux conditions and requires careful handling due to the toxicity of the reactants.
Applications De Recherche Scientifique
Ethyl isopropyl ether is commonly used as a solvent in scientific research. It is particularly useful in the extraction of organic compounds from aqueous solutions. It is also used as a solvent for various organic reactions and as a reaction medium for a variety of reactions. Ethyl isopropyl ether is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Propriétés
Numéro CAS |
13021-50-6 |
|---|---|
Nom du produit |
2-Propanol, 1-ethoxy-3-isopropoxy- |
Formule moléculaire |
C8H18O3 |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-ethoxy-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-4-10-5-8(9)6-11-7(2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
ZATQNAGGARBGCM-UHFFFAOYSA-N |
SMILES |
CCOCC(COC(C)C)O |
SMILES canonique |
CCOCC(COC(C)C)O |
Autres numéros CAS |
13021-50-6 |
Synonymes |
1-Ethoxy-3-isopropoxy-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



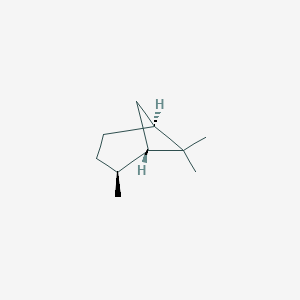
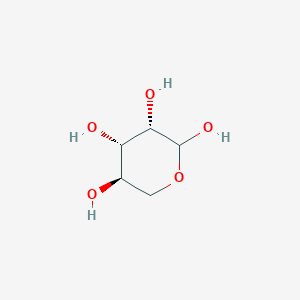
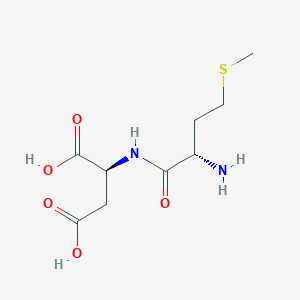
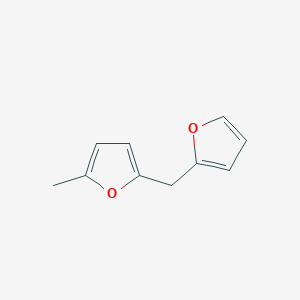

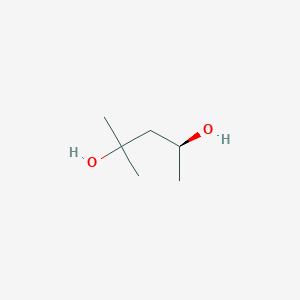
![(4R,4'aS,7'aS)-7-methoxy-4'a-methylspiro[2,3-dihydro-1H-naphthalene-4,2'-4,6,7,7a-tetrahydro-3H-cyclopenta[b]pyran]-5'-one](/img/structure/B78824.png)
